molecular formula C15H18N2O4 B2616798 N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide CAS No. 1448069-35-9

N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2616798
CAS No.: 1448069-35-9
M. Wt: 290.319
InChI Key: MHHCATCORBCGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide is a synthetic small molecule featuring a 1,2-oxazole (isoxazole) core, a privileged scaffold in medicinal chemistry and drug discovery . The molecular structure incorporates a furan ring, a common heterocycle in bioactive compounds, and a tetrahydropyran (oxan-4-yl) group, which can influence the compound's physicochemical properties and bioavailability . The 1,2-oxazole ring is a key structural component found in various biologically active substances and is frequently used in the design of novel heterocyclic amino acid-like building blocks . Compounds containing the furan ring and 1,2-oxazole moiety have been investigated for a broad spectrum of biological activities, including potential use as antibacterial agents, given the significant role five-membered heterocycles play in the molecular structure of many therapeutic drugs . As a structurally complex heterocycle, this compound serves as a valuable intermediate for researchers in organic and medicinal chemistry, facilitating the synthesis of more complex molecules for the creation of targeted screening libraries. This product is intended for research applications and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-11-9-14(16-21-11)15(18)17(10-13-3-2-6-20-13)12-4-7-19-8-5-12/h2-3,6,9,12H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHCATCORBCGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these reactions under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the oxazole ring can produce 1,2-oxazolidine derivatives .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing oxazole and furan moieties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting histone deacetylases (HDACs), leading to altered gene expression and cell cycle arrest.
  • Case Study : In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer), with IC50 values ranging from 20 µM to 100 µM .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • Activity Spectrum : Research indicates that derivatives can effectively inhibit both gram-positive and gram-negative bacteria.
  • Case Study : In a study evaluating antimicrobial efficacy, certain derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .

Anti-inflammatory Effects

Compounds with similar structures have exhibited anti-inflammatory properties:

  • Mechanism : They may reduce inflammation by inhibiting pro-inflammatory cytokines.

Potential Applications in Drug Design

The structural features of N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide make it a candidate for further exploration in drug development:

  • Drug Development : The compound's ability to modulate biological pathways suggests it could be developed into therapeutics for cancer and inflammatory diseases.
  • Lead Compound for Synthesis : Its unique structure serves as a lead for synthesizing new derivatives with enhanced efficacy and selectivity.

Summary Table of Biological Activities

Activity TypeMechanism/TargetNotable Findings
AnticancerInhibition of HDACsSignificant cytotoxicity against cancer cell lines
AntimicrobialDisruption of bacterial membranesMIC as low as 32 µg/mL against Staphylococcus aureus
Anti-inflammatoryInhibition of pro-inflammatory cytokinesReduction of inflammation in animal models

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by interacting with signaling pathways .

Comparison with Similar Compounds

SKL2001 (Wnt Agonist II)

Structure : 5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide .
Comparison :

  • Core similarity : Both compounds share the 1,2-oxazole-3-carboxamide backbone.
  • Substituent divergence :
    • 5-position : SKL2001 has a furan-2-yl group, whereas the target compound has a 5-methyl.
    • N-substituents : SKL2001 employs a single N-[3-(imidazol-1-yl)propyl] group, while the target compound features dual N-substituents (furan-2-ylmethyl and oxan-4-yl).

      Activity : SKL2001 acts as a Wnt/β-catenin pathway agonist, demonstrating that furan-containing isoxazole carboxamides can modulate signaling pathways. The target compound’s 5-methyl and oxan-4-yl groups may alter target specificity or potency .

5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides

Structure : Derivatives like N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide .
Comparison :

  • Core similarity : Shared 1,2-oxazole-3-carboxamide scaffold.
  • Substituent divergence: 5-position: Bulky hydrophobic groups (e.g., tetrahydronaphthalen-2-yl) enhance xanthine oxidase inhibition, whereas the target’s 5-methyl may limit steric interactions. N-substituent: Purin-6-yl vs. the target’s furan-2-ylmethyl/oxan-4-yl combination. Activity: These derivatives are competitive xanthine oxidase inhibitors (Ki in nanomolar range), suggesting that the target compound’s smaller 5-methyl group might reduce binding affinity to similar enzyme active sites .

Functional Analogues with Heterocyclic Cores

LMM11 (1,3,4-Oxadiazole Derivative)

Structure : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .
Comparison :

  • Core divergence : 1,3,4-oxadiazole vs. 1,2-oxazole.
  • Shared motifs : Both incorporate a furan-2-yl group and sulfonamide/amide linkages.
    Activity : LMM11 exhibits antifungal activity against C. albicans, highlighting the role of furan in targeting microbial enzymes. The target compound’s isoxazole core may offer distinct electronic properties for alternative targets .

Navacaprant (WHO Drug Information List 90)

Structure: 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine . Comparison:

  • Core divergence: Quinoline-piperidine vs. isoxazole-carboxamide.
  • Shared motif : Both include the oxan-4-yl group, often used to enhance pharmacokinetics.
    Activity : Navacaprant’s oxan-4-yl group improves solubility, suggesting similar benefits for the target compound’s bioavailability .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1,2-Oxazole-3-carboxamide 5-methyl; N-[(furan-2-yl)methyl], N-(oxan-4-yl) Not reported (structural analogue)
SKL2001 (Wnt Agonist II) 1,2-Oxazole-3-carboxamide 5-(furan-2-yl); N-[3-(imidazol-1-yl)propyl] Wnt/β-catenin agonist
N-(9H-purin-6-yl)-5-(tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide 1,2-Oxazole-3-carboxamide 5-(tetrahydronaphthalen-2-yl); N-(purin-6-yl) Xanthine oxidase inhibitor (Ki ~ nM)
LMM11 1,3,4-Oxadiazole 5-(furan-2-yl); sulfonamide-benzamide Antifungal (C. albicans)
Navacaprant Quinoline-piperidine Oxan-4-yl; 1,2,4-oxadiazol-5-yl Pharmacokinetic optimization

Key Research Findings and Implications

  • Substituent Impact : The 5-position on the isoxazole ring critically influences bioactivity. Bulky groups enhance enzyme inhibition (e.g., xanthine oxidase), while smaller groups (e.g., 5-methyl) may limit steric interactions .
  • N-Substituent Diversity: Dual N-substituents (furan-2-ylmethyl and oxan-4-yl) in the target compound may confer unique target selectivity compared to mono-substituted analogues like SKL2001 .
  • Furan Motif : Recurrent in antifungal (LMM11) and signaling modulators (SKL2001), furan’s electron-rich structure likely aids in π-π stacking or hydrogen bonding with biological targets .

Biological Activity

N-[(furan-2-yl)methyl]-5-methyl-N-(oxan-4-yl)-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H13N3O4\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_4

This indicates the presence of a furan ring, an oxazole moiety, and a carboxamide functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, a related oxazole derivative showed an IC50 value of 1.98 µg/mL against A-431 cancer cells, indicating potent cytotoxicity . The presence of the oxazole ring is crucial for this activity, as it facilitates interactions with cellular targets.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial effects. Similar compounds have shown promising results against both Gram-positive and Gram-negative bacteria. The structure activity relationship (SAR) suggests that the furan moiety plays a significant role in enhancing antibacterial activity .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been investigated. For example, derivatives with similar scaffolds demonstrated inhibition of carbonic anhydrase (CA) enzymes, which are implicated in various physiological processes and diseases . The presence of electronegative substituents on the aromatic rings was found to enhance this inhibitory effect.

Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of oxazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Study 2: Antimicrobial Activity

A comprehensive evaluation of antimicrobial activity revealed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, suggesting strong antimicrobial potential .

Research Findings Summary

Activity IC50/MIC Cell Line/Organism Reference
Anticancer1.98 µg/mLA-431 (human epidermoid carcinoma)
AntimicrobialLow MICStaphylococcus aureus
Enzyme InhibitionSignificantCarbonic Anhydrase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.